5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine
Overview
Description
5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine: is an organic compound with the molecular formula C(_9)H(_13)BrN(_2)O(_2) It is a derivative of pyridine, characterized by the presence of a bromine atom at the 5-position and a 2,2-dimethoxyethyl group attached to the nitrogen atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Amidation Reaction: The brominated pyridine is then reacted with 2,2-dimethoxyethylamine under suitable conditions, often in the presence of a base such as triethylamine, to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or other functional groups.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridin-2-amines can be formed.
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms of the compound, potentially altering the functional groups.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand in Coordination Chemistry: Acts as a ligand in the formation of coordination complexes with metals.
Biology and Medicine
Pharmaceutical Research: Investigated for potential pharmacological activities, including antimicrobial and anticancer properties.
Biochemical Studies: Utilized in studies involving enzyme inhibition and receptor binding.
Industry
Material Science: Explored for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine exerts its effects depends on its application:
Pharmacological Action: May involve binding to specific receptors or enzymes, inhibiting their activity or altering their function.
Chemical Reactivity: The bromine atom and the dimethoxyethyl group influence the compound’s reactivity, making it suitable for various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N,N-dimethylpyridin-2-amine: Similar structure but with dimethyl groups instead of the dimethoxyethyl group.
5-Bromo-2-(dimethylamino)pyridine: Lacks the 2,2-dimethoxyethyl group, affecting its reactivity and applications.
Uniqueness
Structural Features:
This detailed overview provides a comprehensive understanding of 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-13-9(14-2)6-12-8-4-3-7(10)5-11-8/h3-5,9H,6H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWCRQLPLJHUSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585987 | |
Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474708-93-5 | |
Record name | 5-Bromo-N-(2,2-dimethoxyethyl)pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40585987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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